molecular formula C18H21NO2 B7577979 (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone

(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone

Cat. No. B7577979
M. Wt: 283.4 g/mol
InChI Key: FMPMKFONOZXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, also known as DPNM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and piperidine, and it has been synthesized using several different methods. In

Mechanism of Action

The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to activate the ERK1/2 and JNK signaling pathways, which are involved in cell growth, differentiation, and survival. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone also inhibits the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and it has been extensively characterized for its biological activities. However, there are also limitations to using (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the activity of COX-2 and LOX, but further studies are needed to determine its efficacy in vivo. Finally, (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone may have potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Further studies are needed to explore these potential applications.

Synthesis Methods

There are several methods for synthesizing (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, including the reaction of 3,3-dimethylpiperidine with 2-naphthoyl chloride in the presence of a base, and the reaction of 3,3-dimethylpiperidine with 2-naphthaldehyde in the presence of a reducing agent. These methods have been optimized to produce high yields of pure (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone.

Scientific Research Applications

(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

(3,3-dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2)10-5-11-19(12-18)17(21)15-9-8-13-6-3-4-7-14(13)16(15)20/h3-4,6-9,20H,5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPMKFONOZXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.